molecular formula C20H16N4O4S B13944703 Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)- CAS No. 59748-51-5

Methanesulfonanilide, 4'-(3-nitro-9-acridinylamino)-

Cat. No.: B13944703
CAS No.: 59748-51-5
M. Wt: 408.4 g/mol
InChI Key: AKDHPSNXWWAJMI-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group. This compound has garnered attention due to its potential therapeutic properties, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- typically involves a multi-step process. One common method starts with the nitration of acridine to introduce the nitro group. This is followed by the coupling of the nitroacridine with methanesulfonanilide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acridine moiety.

    Oxidation: The methanesulfonanilide group can be oxidized under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: Formation of 4’-(3-amino-9-acridinylamino)-methanesulfonanilide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the methanesulfonanilide group.

Scientific Research Applications

Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, particularly DNA.

    Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase II.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The primary mechanism of action of Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. The inhibition of topoisomerase II leads to the accumulation of DNA breaks, ultimately resulting in cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

  • Methanesulfonanilide, 3’-methoxy-4’-((4-nitro-9-acridinyl)amino)-
  • Methanesulfonanilide, 4’-(9-acridinylamino)-

Comparison: Methanesulfonanilide, 4’-(3-nitro-9-acridinylamino)- is unique due to the presence of the nitro group, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced DNA intercalation properties and a higher potential for anticancer activity. The presence of the nitro group also allows for further chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

59748-51-5

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

N-[4-[(3-nitroacridin-9-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C20H16N4O4S/c1-29(27,28)23-14-8-6-13(7-9-14)21-20-16-4-2-3-5-18(16)22-19-12-15(24(25)26)10-11-17(19)20/h2-12,23H,1H3,(H,21,22)

InChI Key

AKDHPSNXWWAJMI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-]

Origin of Product

United States

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